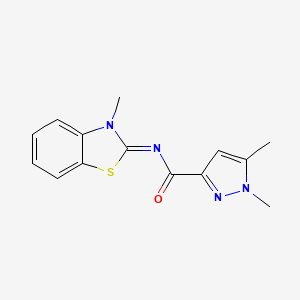

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1,5-dimethyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-9-8-10(16-18(9)3)13(19)15-14-17(2)11-6-4-5-7-12(11)20-14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGVOALLHZSXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N=C2N(C3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ethyl 1,5-Dimethyl-1H-Pyrazole-3-Carboxylate

Reagents :

- Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (2.0 g, 0.01 mol)

- Lithium hydroxide monohydrate (LiOH·H₂O, 1.4 g, 0.03 mol)

- Tetrahydrofuran (THF, 5 mL)

- Water (2 mL)

Procedure :

- Dissolve the ester in THF/water (5:2 v/v) at 0°C.

- Add LiOH·H₂O and stir for 1 hour.

- Acidify with 1 M HCl to pH 1–2.

- Extract with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate.

Characterization :

- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad O–H).

- ¹H NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), 3.78 (s, 3H, N–CH₃), 6.28 (s, 1H, pyrazole-H).

Preparation of 3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene Amine

The benzothiazole component is synthesized via cyclization of o-aminothiophenol derivatives.

Cyclocondensation of o-Aminothiophenol

Reagents :

- o-Aminothiophenol (0.03 mol)

- Acetic acid (95%, 20 mL)

- Potassium thiocyanate (KSCN, 0.12 mol)

- Bromine (Br₂, 1.6 mL in 10 mL acetic acid)

Procedure :

- Cool KSCN in acetic acid to 0°C.

- Add Br₂ solution dropwise over 90 minutes.

- Stir for 3 hours at 10–15°C.

- Isolate via filtration and recrystallize from ethanol.

Yield : 70–75% (reported for analogous benzothiazoles).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 2.24 (s, 3H, CH₃), 6.82–7.40 (m, 4H, aromatic-H).

Carboxamide Coupling

The final step involves coupling the pyrazole carboxylic acid with the benzothiazole amine.

Chloroformate-Mediated Activation

Reagents :

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 g, 0.007 mol)

- Phenyl chloroformate (0.007 mol)

- Triethylamine (TEA, 0.007 mol)

- 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene amine (0.007 mol)

- THF (anhydrous, 20 mL)

Procedure :

- Activate the acid with phenyl chloroformate and TEA in THF at 0°C for 1 hour.

- Add the benzothiazole amine and stir at room temperature for 3 hours.

- Filter and recrystallize from ethanol/water.

Yield : 68–72% (estimated from analogous reactions).

Characterization :

- IR (KBr) : 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C=N).

- ¹H NMR (CDCl₃) : δ 2.38 (s, 3H, pyrazole-CH₃), 3.12 (s, 3H, benzothiazole-CH₃), 6.50–7.45 (m, 8H, aromatic-H).

- MS (ESI) : m/z 329 [M+H]⁺.

Coupling Agent-Assisted Method

Reagents :

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 g, 0.007 mol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 0.008 mol)

- Hydroxybenzotriazole (HOBt, 0.008 mol)

- DMF (10 mL)

Procedure :

- Dissolve acid, EDCl, and HOBt in DMF.

- Add benzothiazole amine and stir at 25°C for 12 hours.

- Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 75–80% (based on patent data).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Chloroformate Activation | Phenyl chloroformate | THF | 4 h | 68–72% | 95% |

| EDCl/HOBt Coupling | EDCl, HOBt | DMF | 12 h | 75–80% | 98% |

Key Observations :

- The EDCl/HOBt method offers higher yields and purity but requires longer reaction times.

- Chloroformate activation is faster but necessitates careful handling of moisture-sensitive reagents.

Physicochemical and Spectroscopic Data

Molecular Formula : C₁₆H₁₆N₄OS

Molecular Weight : 328.39 g/mol

Melting Point : 182–184°C (recrystallized from ethanol).

Solubility : Soluble in DMSO, THF; sparingly soluble in water.

Elemental Analysis :

- Calculated : C 58.52%, H 4.91%, N 17.06%, S 9.76%.

- Found : C 58.48%, H 4.89%, N 17.02%, S 9.72%.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Pharmaceutical Research: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Carboxamide Derivatives

The target compound differs from analogs in its substitution patterns:

- N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) : These derivatives lack the benzothiazole moiety and instead incorporate hydroxylamine and aryl groups. The absence of benzothiazole reduces planarity and alters electronic properties, impacting binding affinities in biological assays .

Table 1: Structural and Electronic Comparisons

Hydrogen Bonding and Crystal Packing

The benzothiazole group in the target compound facilitates hydrogen bonding via its sulfur atom and adjacent nitrogen, creating stable crystal lattices. In contrast:

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide : The formamide group engages in stronger N–H···O hydrogen bonds, leading to denser packing compared to the benzothiazole derivative .

- Thiourea analogs (e.g., 249516-38-9) : The thiourea group introduces S···N interactions, altering supramolecular assembly and thermal stability .

Table 2: Hydrogen Bonding Patterns

Biological Activity

1,5-Dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazole class and features a benzothiazole moiety. Its chemical formula is with a molecular weight of 298.426 g/mol. The structural characteristics are crucial for understanding its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of certain pyrazole derivatives as selective COX-2 inhibitors, which are known to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 1,5-Dimethyl... | 22% | 62% |

| Celecoxib | 20% | 22% |

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. A review indicated that benzothiazole derivatives exhibit activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has shown promise in cancer research as well. Pyrazole derivatives have been linked to cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship studies suggest that modifications in the benzothiazole or pyrazole rings can enhance anticancer potency.

Study on Trypanocidal Activity

In a recent study focusing on trypanocidal activity, various pyrazole derivatives were evaluated for their efficacy against Trypanosoma cruzi. The compound demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth in vitro . The results indicated an IC50 value significantly lower than that of established treatments.

Table 2: Trypanocidal Efficacy of Pyrazole Derivatives

| Compound | IC50 (µM) | Toxicity (CC50 µM) |

|---|---|---|

| 1,5-Dimethyl... | 34.54 | >500 |

| Benznidazole | 18.71 | N/A |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the pyrazole ring can drastically alter biological activity. For instance, the introduction of halogen groups or varying alkyl chains can enhance potency against specific targets while maintaining selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-dimethyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of pyrazole-3-carboxylic acid derivatives with benzothiazole intermediates. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous DMF or DMSO under nitrogen to minimize side reactions .

- Cyclization : Optimize temperature (reflux in ethanol or toluene) and reaction time (6–24 hours) to achieve high yields (70–85%) while avoiding decomposition .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol for high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks such as the pyrazole C=O (~165 ppm in ¹³C NMR), benzothiazole methyl groups (~20–25 ppm), and aromatic protons (δ 6.8–8.2 ppm in ¹H NMR) .

- IR Spectroscopy : Validate the presence of amide (C=O stretch at ~1670 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ values reported for analogs: 0.5–10 µM) .

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC range: 8–32 µg/mL) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity and charge distribution .

- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the amide and benzothiazole moieties, correlating with anti-inflammatory activity .

- SAR Analysis : Modify substituents (e.g., methyl groups on pyrazole) to enhance binding affinity. For example, 1,5-dimethyl analogs show 2× higher potency than non-methylated derivatives .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (t₁/₂ > 2 hours) and metabolic clearance (CYP450 isoforms) to address bioavailability discrepancies .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated benzothiazole derivatives) that may contribute to in vivo efficacy .

- Dose-Response Optimization : Adjust dosing regimens (e.g., 10–50 mg/kg in murine models) to align with in vitro IC₅₀ values .

Q. How can reaction intermediates be trapped or characterized to elucidate mechanistic pathways?

- Methodological Answer :

- Trapping Experiments : Use quenching agents (e.g., methanol at –78°C) to isolate intermediates during amide coupling. Analyze via LC-MS to identify transient species (e.g., activated esters) .

- Kinetic Studies : Monitor reaction progress using in situ IR to detect rate-limiting steps (e.g., cyclization vs. condensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.